molecular formula C8H18BrSi B14311815 CID 78060955

CID 78060955

Katalognummer: B14311815
Molekulargewicht: 222.22 g/mol
InChI-Schlüssel: ATIPHUHPNFRHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060955” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “CID 78060955” would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 78060955” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to an increase in the oxidation state of the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78060955” has several scientific research applications across various fields:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound may be utilized in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Industry: The compound could be employed in the production of specialty chemicals, materials science, and nanotechnology.

Wirkmechanismus

The mechanism of action of “CID 78060955” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “CID 78060955” include those with comparable molecular structures and functional groups. Examples of such compounds can be found in chemical databases like PubChem, where structural similarity searches can identify related molecules.

Uniqueness

The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct chemical and biological properties This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with those of similar compounds

Eigenschaften

Molekularformel

C8H18BrSi

Molekulargewicht

222.22 g/mol

InChI

InChI=1S/C8H18BrSi/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3

InChI-Schlüssel

ATIPHUHPNFRHFA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)CCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.